N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-methyl-3-nitrobenzamide
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Overview
Description
N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-methyl-3-nitrobenzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-methyl-3-nitrobenzamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Attachment of the Ethyl Chain: The ethyl chain can be introduced via alkylation reactions using appropriate alkyl halides and bases.
Nitration and Amidation: The nitration of the benzene ring can be achieved using a mixture of concentrated nitric and sulfuric acids.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents under acidic or basic conditions.
Major Products Formed
Scientific Research Applications
N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-methyl-3-nitrobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(2-{2-(Dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino}phenyl)propanamide
- N-(2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)ethyl)-4-methyl-3-nitrobenzamide
Uniqueness
N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-methyl-3-nitrobenzamide is unique due to its specific substitution pattern on the indole ring and the presence of both nitro and amide functional groups. This combination of features may confer unique biological activities and chemical reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C20H21N3O3 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C20H21N3O3/c1-12-7-8-15(11-18(12)23(25)26)20(24)21-10-9-16-14(3)22-19-13(2)5-4-6-17(16)19/h4-8,11,22H,9-10H2,1-3H3,(H,21,24) |
InChI Key |
QKQVRBZONVOWPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)C)CCNC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-] |
Origin of Product |
United States |
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